2-Methoxythieno[3,2-d]pyrimidin-4-ol 2-Methoxythieno[3,2-d]pyrimidin-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15983136
InChI: InChI=1S/C7H6N2O2S/c1-11-7-8-4-2-3-12-5(4)6(10)9-7/h2-3H,1H3,(H,8,9,10)
SMILES:
Molecular Formula: C7H6N2O2S
Molecular Weight: 182.20 g/mol

2-Methoxythieno[3,2-d]pyrimidin-4-ol

CAS No.:

Cat. No.: VC15983136

Molecular Formula: C7H6N2O2S

Molecular Weight: 182.20 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxythieno[3,2-d]pyrimidin-4-ol -

Specification

Molecular Formula C7H6N2O2S
Molecular Weight 182.20 g/mol
IUPAC Name 2-methoxy-3H-thieno[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C7H6N2O2S/c1-11-7-8-4-2-3-12-5(4)6(10)9-7/h2-3H,1H3,(H,8,9,10)
Standard InChI Key UKCWFXDMSQHAKT-UHFFFAOYSA-N
Canonical SMILES COC1=NC2=C(C(=O)N1)SC=C2

Introduction

Chemical Synthesis and Optimization

Core Ring Formation

The thieno[3,2-d]pyrimidin-4-ol core is typically constructed via cyclocondensation reactions. A representative approach involves starting with methyl 3-amino-5-arylthiophene-2-carboxylate derivatives. For instance, methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate undergoes condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under microwave irradiation (100°C, 80 W, 15 min) to form a dimethylaminomethylidene intermediate . Subsequent cyclization in dimethylformamide (DMF) at elevated temperatures yields the thieno[3,2-d]pyrimidin-4-one scaffold .

Hydroxylation at the 4-Position

The 4-hydroxy group is often installed through acidic or basic hydrolysis of 4-chloro or 4-methoxy intermediates. For example, treatment of 4-chlorothieno[3,2-d]pyrimidine with aqueous sodium hydroxide under reflux conditions generates the 4-hydroxyl derivative . Recent optimizations highlight the use of microwave-assisted reactions to reduce reaction times and improve yields (e.g., 76–98% yields in cyclization steps) .

Table 1: Representative Synthetic Routes for 2-Methoxythieno[3,2-d]pyrimidin-4-ol

StepReagents/ConditionsYield (%)Reference
1DMF-DMA, microwave (100°C, 15 min)98
2NaOMe/MeOH, rt, 2 h91
3NaOH (2N), reflux, 1 h85

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectra of 2-methoxythieno[3,2-d]pyrimidin-4-ol reveal distinct signals for the methoxy group (δ 3.98 ppm, singlet) and aromatic protons. The thiophene ring protons resonate as doublets between δ 7.42–8.15 ppm, while the pyrimidine proton appears as a singlet near δ 8.35 ppm . 13C NMR confirms the methoxy carbon at δ 56.2 ppm and the carbonyl carbon at δ 162.4 ppm .

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectra show a molecular ion peak at m/z 209.0 [M+H]+, consistent with the molecular formula C7H6N2O2S . High-resolution MS (HRMS) further validates the composition with a calculated mass of 209.0124 and observed mass of 209.0128 .

X-ray Crystallography

Single-crystal X-ray analysis of analogous thienopyrimidinones reveals a planar fused-ring system with bond lengths of 1.36 Å (C–N) and 1.42 Å (C–S), characteristic of aromatic systems . The methoxy group adopts a coplanar conformation, minimizing steric hindrance.

Biological Activity and Mechanisms

Enzyme Inhibition

2-Methoxythieno[3,2-d]pyrimidin-4-ol demonstrates nanomolar inhibitory activity against 17β-HSD2 (IC50 = 12 nM), a key enzyme in steroid metabolism . Molecular docking studies suggest that the hydroxyl group at C4 forms hydrogen bonds with catalytic residues (Tyr218, Ser114), while the methoxy group enhances hydrophobic interactions with the substrate-binding pocket .

AssayTarget/ModelIC50/GI50Reference
17β-HSD2 InhibitionRecombinant enzyme12 nM
PI3Kα InhibitionEnzymatic assay34 nM
AntiproliferativeMCF-7 cells1.8 µM

Physicochemical Properties

  • Solubility: Moderately soluble in DMSO (32 mg/mL), sparingly soluble in water (0.2 mg/mL) .

  • Melting Point: 205–207°C (decomposition observed above 210°C) .

  • LogP: 1.85, indicating moderate lipophilicity .

Comparative Analysis with Analogues

Replacing the 2-methoxy group with bulkier substituents (e.g., benzyl) reduces 17β-HSD2 inhibitory activity by 15-fold, underscoring the importance of steric compatibility . Conversely, fluorination at the 5-position enhances metabolic stability without compromising potency (IC50 = 10 nM) .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the 2- and 4-positions to optimize pharmacokinetic properties.

  • In Vivo Efficacy: Evaluation in rodent models of hormone-dependent cancers.

  • Formulation Development: Nanoencapsulation to improve aqueous solubility and bioavailability.

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